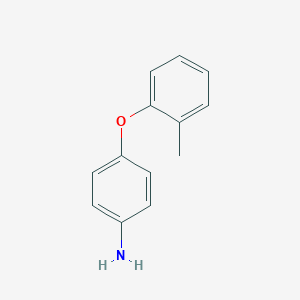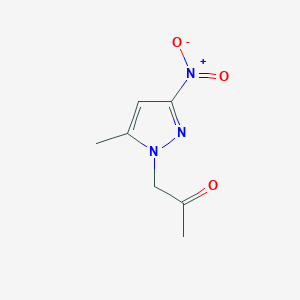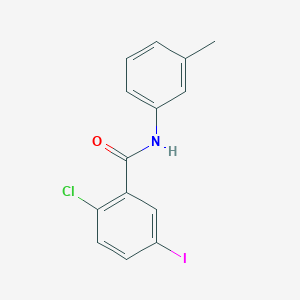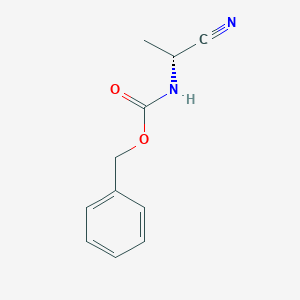
4-(o-Tolyloxy)aniline
Descripción general
Descripción
“4-(o-Tolyloxy)aniline” is an organic compound with the molecular formula C13H13NO . It is also known by other names such as 4-(2-methylphenoxy)aniline and [4-(2-methylphenoxy)phenyl]amine . The molecular weight of this compound is 199.25 g/mol .
Synthesis Analysis
The synthesis of “4-(o-Tolyloxy)aniline” involves reaction conditions with hydrogen, palladium on activated charcoal in ethyl acetate at 20; under 2280.15 Torr; Catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of “4-(o-Tolyloxy)aniline” can be represented by the InChI string: InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3 . The compound has a topological polar surface area of 35.2 Ų and a complexity of 187 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(o-Tolyloxy)aniline” include a molecular weight of 199.25 g/mol, a computed XLogP3 of 3.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2, an exact mass of 199.099714038 g/mol, and a monoisotopic mass of 199.099714038 g/mol .Aplicaciones Científicas De Investigación
-
Synthesis of Anilines
- Field : Organic Chemistry
- Application : Anilines are used in the synthesis of a wide variety of compounds in organic chemistry .
- Method : Various methods exist for the synthesis of anilines, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .
- Results : The synthesis of anilines is a critical process in the production of many chemical compounds, including pharmaceuticals, dyes, and polymers .
-
Biodegradation of Anilines
- Field : Environmental Science
- Application : Certain bacteria can degrade anilines, which are hazardous pollutants, thereby reducing environmental pollution .
- Method : Stable Isotope Probing (SIP) and isopycnic density gradient centrifugation technology are used to identify aniline-degrading bacteria .
- Results : Aniline was completely degraded in the microcosm after 45 and 69 hours respectively. The bacteria affiliated with Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga genera, which are known to degrade aniline, were enriched .
-
Treatment of Aniline-Containing Wastewater
- Field : Environmental Engineering
- Application : Aniline, a refractive organic pollutant with strong biological toxicity, is often found in industrial wastewater. Its treatment is crucial for environmental protection .
- Method : Electrochemical oxidation process with Ti/RuO2 as the anode has been used to degrade aniline-containing wastewater .
- Results : This method has shown promise in effectively treating aniline-containing wastewater .
Safety And Hazards
The safety data sheet for aniline, a related compound, indicates that it is combustible and toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
4-(2-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCCVWJJMUIBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205267 | |
| Record name | 4-(o-Tolyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(o-Tolyloxy)aniline | |
CAS RN |
56705-83-0 | |
| Record name | 4-(2-Methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56705-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(o-Tolyloxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(o-Tolyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(o-tolyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)




![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)
